molecular formula C14H21NO B12631490 4-(4-Methoxy-3-methyl-benzyl)-piperidine CAS No. 955287-82-8

4-(4-Methoxy-3-methyl-benzyl)-piperidine

Cat. No.: B12631490
CAS No.: 955287-82-8
M. Wt: 219.32 g/mol
InChI Key: KZEYUIMALIEZOJ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-methoxy-3-methyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methyl-benzyl)-piperidine typically involves the reaction of 4-methoxy-3-methyl-benzyl chloride with piperidine. The reaction is carried out in an organic solvent such as ethanol at a temperature range of 40-50°C. The reaction mixture is stirred for several hours to ensure complete conversion. After the reaction, the product is purified by recrystallization using a mixture of ethanol and acetone .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-formyl-3-methyl-benzyl)-piperidine.

    Reduction: Formation of this compound secondary amine.

    Substitution: Formation of various substituted benzyl-piperidine derivatives.

Scientific Research Applications

4-(4-Methoxy-3-methyl-benzyl)-piperidine has several applications

Properties

CAS No.

955287-82-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[(4-methoxy-3-methylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21NO/c1-11-9-13(3-4-14(11)16-2)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3

InChI Key

KZEYUIMALIEZOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCNCC2)OC

Origin of Product

United States

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